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Compound of Interest

Compound Name: 2,3-Dibromo-6-picoline

Cat. No.: B1592478

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the pyridine scaffold remains a cornerstone of molecular design. Its
derivatives are integral to a vast array of functional molecules. Among these, halogenated
pyridines serve as exceptionally versatile intermediates, acting as linchpins in the construction
of complex molecular architectures. 2,3-Dibromo-6-picoline (also known as 2,3-Dibromo-6-
methylpyridine) is a prime exemplar of such a strategic building block. Its specific arrangement
of two bromine atoms and a methyl group on the pyridine ring offers a nuanced platform for
regioselective functionalization, making it a valuable precursor in the synthesis of novel
therapeutic agents and advanced materials.

This guide provides a comprehensive examination of the molecular structure of 2,3-Dibromo-
6-picoline, delving into its synthesis, spectroscopic signature, and chemical reactivity. The
insights presented herein are intended to equip researchers with the foundational knowledge
required to effectively harness this compound's synthetic potential.

Molecular Identity and Physicochemical Properties

2,3-Dibromo-6-picoline is a substituted pyridine characterized by the presence of two bromine
atoms at positions 2 and 3, and a methyl group at position 6. This substitution pattern imparts
distinct electronic and steric properties that govern its reactivity.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1592478?utm_src=pdf-interest
https://www.benchchem.com/product/b1592478?utm_src=pdf-body
https://www.benchchem.com/product/b1592478?utm_src=pdf-body
https://www.benchchem.com/product/b1592478?utm_src=pdf-body
https://www.benchchem.com/product/b1592478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name 2,3-dibromo-6-methylpyridine

Synonyms 2,3-Dibromo-6-picoline

CAS Number 261373-04-0[1][2]

Molecular Formula CeHsBrz2N[3]

Molecular Weight 250.92 g/mol [4]

SMILES CC1=NC(=C(C=C1)Br)Br|[2]

InChl Key BEAADMGNHFDPOM-UHFFFAOYSA-N[2]

The electronic nature of the pyridine ring is significantly modulated by its substituents. The two
electronegative bromine atoms exert a strong electron-withdrawing inductive effect (-),
decreasing the electron density of the aromatic ring and influencing the acidity of the ring
protons. Conversely, the methyl group at the 6-position has an electron-donating effect through
hyperconjugation and a weak inductive effect (+1). This electronic push-pull relationship is
critical to its reactivity profile, particularly in metal-catalyzed cross-coupling reactions.

Molecular Structure Visualization

The planar structure of the pyridine ring is the dominant feature of 2,3-Dibromo-6-picoline,
with the substituents lying in or very close to the plane of the ring.

Caption: 2D structure of 2,3-Dibromo-6-picoline.

Proposed Synthesis Pathway: A Mechanistic
Approach

The synthesis of polysubstituted pyridines often requires a multi-step approach. A reliable
method for preparing 2,3-Dibromo-6-picoline involves a Sandmeyer-type reaction, a
cornerstone of aromatic chemistry for converting amino groups into a wide range of
functionalities. This approach offers high yields and regiochemical control. The proposed
synthesis starts from the commercially available 2-amino-6-methylpyridine.
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Experimental Protocol: Synthesis of 2,3-Dibromo-6-
picoline

Step 1: Monobromination of 2-Amino-6-methylpyridine

o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel,
and thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq.) in glacial acetic acid.

e Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq.) in
glacial acetic acid dropwise, maintaining the temperature below 10 °C.

o Reaction Monitoring: Stir the mixture vigorously for 2-3 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Quench the reaction by pouring the mixture onto crushed ice. Neutralize carefully
with a saturated sodium bicarbonate solution until the pH is ~7-8.

« |solation: The resulting precipitate, 2-amino-3-bromo-6-methylpyridine, is collected by
vacuum filtration, washed with cold water, and dried.

Causality: This electrophilic aromatic substitution proceeds regioselectively. The amino group is
a powerful activating group and directs the incoming electrophile (Br+) to the ortho and para
positions. In this case, bromination occurs at the 3-position due to steric hindrance from the
methyl group at the 6-position and electronic activation.

Step 2: Diazotization and Sandmeyer Reaction

o Diazotization: Suspend the 2-amino-3-bromo-6-methylpyridine (1.0 eq.) in an aqueous
solution of hydrobromic acid (HBr, ~48%). Cool the slurry to -5 to 0 °C in an ice-salt bath.

e Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNOz, 1.1 eq.) in water
dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes at this
temperature. The formation of the diazonium salt is a self-validating system; a positive test
with starch-iodide paper indicates the presence of excess nitrous acid.

o Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.2
eg.) in aqueous HBr. Add the cold diazonium salt solution slowly to the CuBr solution with
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vigorous stirring. Effervescence (evolution of N2 gas) will be observed.

o Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat
gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

« |solation and Purification: Cool the mixture and extract the product with a suitable organic
solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with
water and brine, dry over anhydrous sodium sulfate (Na2SOa4), and concentrate under
reduced pressure. The crude product can be purified by column chromatography on silica gel
to yield pure 2,3-Dibromo-6-picoline.

Causality: The Sandmeyer reaction is a robust method for replacing an amino group with a
halide. The diazonium salt is an excellent leaving group (N2 gas), and Cu(l) acts as a catalyst
to facilitate the single-electron transfer mechanism that leads to the substitution of the

diazonium group with a bromide ion.[5]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2,3-Dibromo-6-picoline.

Spectroscopic and Structural Characterization

While a published crystal structure for 2,3-Dibromo-6-picoline is not readily available, its
molecular structure can be confidently elucidated using standard spectroscopic techniques.
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Furthermore, analysis of closely related crystal structures provides valuable insights into its
solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the constitution of 2,3-Dibromo-6-
picoline. The predicted spectrum is simple and highly informative.

1H NMR (predicted, 400 MHz, CDCls):

e Aromatic Protons: The molecule has two protons on the pyridine ring at positions 4 and 5.
These will appear as two distinct doublets due to coupling with each other.

o H4: Expected to resonate around & 7.6-7.8 ppm. The deshielding is due to the adjacent
electron-withdrawing bromine atom at C3. It will appear as a doublet.

o H5: Expected to resonate around 6 7.1-7.3 ppm. It will appear as a doublet, coupled to H4.

o The coupling constant between these two adjacent protons (J4,5) should be in the range of
7-9 Hz, typical for ortho-coupling on a pyridine ring.

» Methyl Protons: The methyl group at C6 is attached to an sp? carbon and is adjacent to the
nitrogen atom.

o -CHs: Expected to appear as a sharp singlet around 6 2.5-2.6 ppm.[6]
13C NMR (predicted, 101 MHz, CDCIs):
e C6 (bearing -CHs): ~158-160 ppm (deshielded by nitrogen).
e C2 (bearing Br): ~140-142 ppm (deshielded by nitrogen and bromine).
e C4:~138-140 ppm.
o C5:~125-127 ppm.
e C3 (bearing Br): ~120-122 ppm (shielded relative to C2 due to lack of direct N-adjacency).

e -CHs: ~23-25 ppm.
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Assignment Predicted *H NMR (8, ppm) Predicted 13C NMR (8, ppm)
-CHs 2.55 (s, 3H) ~24

H5 7.20 (d, J = 8.0 Hz, 1H) ~126

H4 7.70 (d, J = 8.0 Hz, 1H) ~139

C-Br (C3) - ~121

C-Br (C2) - ~141

C-N (C6) - ~159

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
For a compound containing two bromine atoms, the isotopic pattern is unmistakable. Bromine
has two major isotopes, 7°Br (~50.7%) and 81Br (~49.3%), in nearly a 1:1 ratio.

e Molecular lon Peak (M*): A cluster of peaks will be observed corresponding to the different

isotopic combinations.

o [M]* (CeHs7°Brz2N): m/z = 249

o [M+2]* (CeHs7°Bre1BrN): m/z = 251
o [M+4]* (CeHs81Brz2N): m/z = 253

 |sotopic Ratio: The relative intensities of these peaks will be approximately 1:2:1, which is a
definitive signature for a dibrominated compound.

o Fragmentation: Common fragmentation pathways would include the loss of a bromine atom
(IM-Br]*) and the loss of the methyl group ([M-CHs]™*).

Insights from X-ray Crystallography (by Analogy)

While no crystal structure exists for the title compound, the structure of 2-Bromo-3-hydroxy-6-
methylpyridine provides a reliable model for its geometry.[7][8]
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» Planarity: The pyridine ring is expected to be essentially planar. The substituents (Br and
CHs) will lie very close to this plane, with minimal deviation. In the analogue, the Br atom is
displaced by only 0.0948 A from the ring's mean plane.[7][8]

« Bond Lengths and Angles: The C-Br bond lengths are expected to be around 1.88-1.90 A.
The internal bond angles of the pyridine ring will be close to 120°, with some distortion due to
the steric bulk and electronic nature of the substituents.

 Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that
maximizes van der Waals forces. Weak intermolecular interactions, such as C-H-:-Br
hydrogen bonds or 11—t stacking between pyridine rings, could play a role in the crystal
lattice formation, similar to those observed in related structures.[7][8]

Safety and Handling

Based on the safety data for the closely related isomer 3,6-Dibromo-2-methylpyridine, 2,3-
Dibromo-6-picoline should be handled with care as it is expected to be toxic and corrosive.[4]

[9]
e Hazards:

o Acute Toxicity (Oral): Expected to be toxic if swallowed.[4]

o Eye Damage: May cause serious eye irritation or damage.[4]

o Skin and Respiratory Irritation: May cause skin and respiratory irritation.
 Recommended Precautions:

o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.

o Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and
clothing. Wash hands thoroughly after handling.
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o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated
place.

Conclusion

2,3-Dibromo-6-picoline is a synthetically valuable building block whose utility is derived
directly from its well-defined molecular structure. The strategic placement of two bromine atoms
allows for selective functionalization via modern cross-coupling chemistry, while the methyl
group provides a simple yet important structural and electronic modification. A thorough
understanding of its spectroscopic properties is essential for reaction monitoring and product
characterization. By leveraging the analytical and synthetic principles outlined in this guide,
researchers can confidently and safely employ 2,3-Dibromo-6-picoline to advance their
discovery programs in medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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